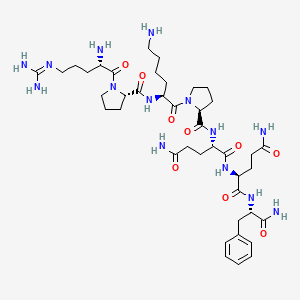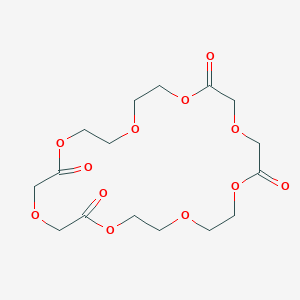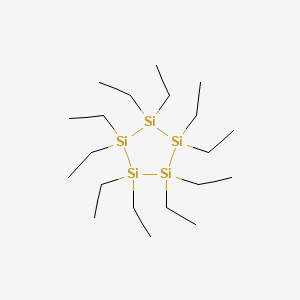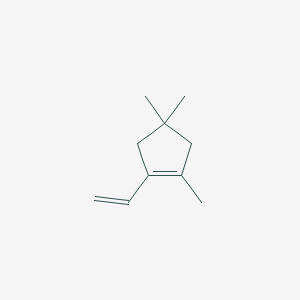
1-Ethenyl-2,4,4-trimethylcyclopent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-2,4,4-trimethylcyclopent-1-ene is an organic compound that belongs to the class of cycloalkenes It is characterized by a cyclopentene ring with an ethenyl group and three methyl groups attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-2,4,4-trimethylcyclopent-1-ene can be achieved through several methods. One common approach involves the alkylation of cyclopentadiene with isobutene followed by dehydrogenation to introduce the ethenyl group. The reaction conditions typically include the use of a strong base such as potassium tert-butoxide and a suitable solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of 2,4,4-trimethylcyclopentene in the presence of a dehydrogenation catalyst such as platinum or palladium. This method allows for the efficient production of the compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethenyl-2,4,4-trimethylcyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Hydrogenation of the ethenyl group can be achieved using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C).
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the ethenyl group, using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: Hydrogen gas, Pd/C
Substitution: Halogens (e.g., Br2, Cl2), halogenating agents (e.g., N-bromosuccinimide)
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-2,4,4-trimethylcyclopent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-ethenyl-2,4,4-trimethylcyclopent-1-ene involves its interaction with various molecular targets and pathways. The ethenyl group allows for the formation of reactive intermediates that can participate in a range of chemical reactions. These intermediates can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Ethenyl-2,4,4-trimethylcyclopent-1-ene can be compared with other similar compounds such as:
Cyclopentene: Lacks the ethenyl and methyl groups, making it less reactive in certain chemical reactions.
2,4,4-Trimethylcyclopentene: Similar structure but lacks the ethenyl group, resulting in different reactivity and applications.
1-Methylcyclopentene: Contains only one methyl group, leading to different chemical properties and uses.
Eigenschaften
CAS-Nummer |
77628-59-2 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
1-ethenyl-2,4,4-trimethylcyclopentene |
InChI |
InChI=1S/C10H16/c1-5-9-7-10(3,4)6-8(9)2/h5H,1,6-7H2,2-4H3 |
InChI-Schlüssel |
ZAEFFEFTLHHIGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CC(C1)(C)C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14454742.png)


![3-Methyl-10-nitro[1,2,4,5]tetrazino[6,1-a]isoindol-6(4H)-one](/img/structure/B14454748.png)
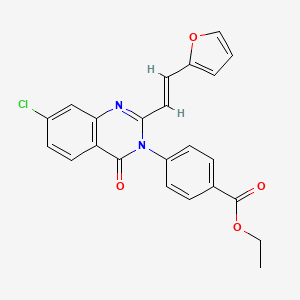

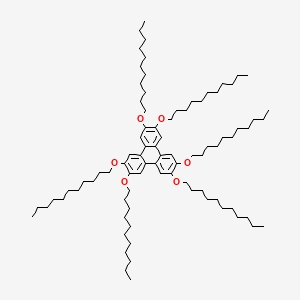
![N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline](/img/structure/B14454768.png)
methanone](/img/structure/B14454769.png)

